molecular formula C15H10ClFN2O3 B5730599 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide

3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide

Cat. No. B5730599
M. Wt: 320.70 g/mol
InChI Key: JFFIUTRUJHIYNC-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide, also known as CFNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CFNA is a derivative of acrylamide, which is a widely used chemical in various industrial and research settings. The synthesis method of CFNA, its mechanism of action, and its biochemical and physiological effects have been extensively studied, and it has shown promising results in various laboratory experiments.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is necessary for the maintenance of normal cellular homeostasis. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has also been found to inhibit the growth of blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and solubility in various organic solvents. However, it also has some limitations, including its toxicity and potential for side effects. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to be toxic to both cancer and normal cells, and its potential for side effects in humans is not fully understood. Therefore, further research is needed to determine the safety and efficacy of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide in humans.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide, including its potential applications in the treatment of various diseases such as cancer, HIV, and bacterial infections. Further studies are needed to determine the optimal dosage and administration of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide in humans, as well as its potential for drug interactions and side effects. Additionally, research is needed to develop new derivatives of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide with improved efficacy and safety profiles. Overall, 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has shown promising results in various laboratory experiments, and further research is needed to determine its potential as a therapeutic agent in humans.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with 2-fluoro-5-nitroaniline in the presence of acryloyl chloride and triethylamine. The reaction proceeds through the formation of an imine intermediate, followed by the addition of acryloyl chloride to form the final product. The yield of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide obtained through this method is around 70%, and the purity can be increased through further purification techniques such as recrystallization.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various laboratory experiments, including its anticancer and antiviral properties. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has also shown potential as an antibacterial agent, with activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3/c16-12-4-2-1-3-10(12)5-8-15(20)18-14-9-11(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFIUTRUJHIYNC-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide

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